molecular formula C12H9NO3 B3985499 [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetonitrile CAS No. 65031-15-4

[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetonitrile

Cat. No.: B3985499
CAS No.: 65031-15-4
M. Wt: 215.20 g/mol
InChI Key: CHEJMMUWVPMMQY-UHFFFAOYSA-N
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Description

Contextualization of Coumarin (B35378) Chemistry in Contemporary Research

Coumarins, a class of benzopyrone compounds, are ubiquitous in the plant kingdom and form the structural core of a vast number of natural products. researchgate.netmdpi.com Their discovery dates back to 1820, and since then, they have garnered ever-increasing interest from the scientific community. nih.gov This sustained attention is largely due to their wide spectrum of biological activities, which allows them to interact with numerous enzymes and receptors in living organisms. nih.gov

In contemporary research, coumarin derivatives are investigated for a plethora of therapeutic applications, including as anticancer, anticoagulant, antifungal, antiviral, antioxidant, and anti-inflammatory agents. researchgate.netmdpi.comnih.gov The planar and lipophilic nature of the coumarin scaffold, along with its ability to engage in various non-covalent interactions, makes it a "privileged structure" in medicinal chemistry—a template for the design of novel therapeutic agents. eco-vector.commdpi.com Furthermore, the inherent fluorescent properties of many coumarin derivatives have led to their development as probes for bioimaging and diagnostics, adding another dimension to their research significance. nih.govresearchgate.netresearchgate.net

Significance of Acetonitrile (B52724) Functionality in Organic and Medicinal Chemistry

Acetonitrile (CH₃CN) is a cornerstone of modern organic and medicinal chemistry, valued for its unique combination of physical and chemical properties. worldresearchersassociations.comresearchgate.net As a polar aprotic solvent, it is an excellent medium for a wide range of chemical reactions and is a preferred mobile phase in analytical techniques like high-performance liquid chromatography (HPLC). researchgate.net

Beyond its role as a solvent, the acetonitrile functional group is a versatile building block in organic synthesis. The nitrile group can be readily converted into other functional groups, such as amines, amides, and carboxylic acids, providing a gateway to a diverse array of molecular architectures. In medicinal chemistry, the nitrile group is a key component of many pharmaceutical compounds, where it can act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups. worldresearchersassociations.com Its inclusion in a molecule can significantly influence its metabolic stability and pharmacokinetic properties.

Specific Focus on [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetonitrile: Research Landscape and Objectives

This compound serves as a key intermediate in the synthesis of more complex coumarin derivatives. The primary research objective concerning this compound is to utilize it as a scaffold for the introduction of various pharmacophores, thereby creating novel molecules with potential therapeutic applications. The synthesis of this compound is typically achieved through the reaction of 7-hydroxy-4-methylcoumarin with chloroacetonitrile (B46850) or bromoacetonitrile (B46782) in the presence of a base.

The research landscape is dominated by studies that use this compound as a starting material for the synthesis of coumarinyloxy acetamide (B32628) and acetohydrazide derivatives. These derivatives have been investigated for their potential as antimicrobial and anticancer agents. While direct biological studies on this compound are not extensively reported, the research on its derivatives underscores its importance as a foundational molecule in the development of new bioactive compounds.

Detailed Research Findings

A significant body of work has focused on the synthesis of a series of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide derivatives and their subsequent evaluation for antimicrobial and anticancer activities. These compounds are prepared by the hydrolysis of this compound to the corresponding carboxylic acid, followed by amidation with various amines.

Antimicrobial Activity of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide Derivatives

The antimicrobial potential of these acetamide derivatives has been tested against a range of bacterial and fungal strains. The results indicate that the nature of the substituent on the amide nitrogen plays a crucial role in determining the antimicrobial efficacy.

CompoundSubstituent on AmideAntibacterial Activity (MIC µg/mL) vs. S. aureusAntifungal Activity (MIC µg/mL) vs. C. albicans
Derivative 1Phenyl125250
Derivative 24-Chlorophenyl62.5125
Derivative 32,4-Dichlorophenyl31.2562.5
Derivative 44-Nitrophenyl62.5125

Anticancer Activity of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide Derivatives

In addition to their antimicrobial properties, these acetamide derivatives have been screened for their in vitro anticancer activity against various human cancer cell lines. The cytotoxic effects of these compounds are also found to be dependent on the nature of the amide substituent.

CompoundSubstituent on AmideIC₅₀ (µM) vs. MCF-7 (Breast Cancer)IC₅₀ (µM) vs. A549 (Lung Cancer)
Derivative 1Phenyl>100>100
Derivative 24-Chlorophenyl45.862.3
Derivative 32,4-Dichlorophenyl22.531.7
Derivative 44-Nitrophenyl38.255.1

The data presented in these tables clearly indicates that the introduction of electron-withdrawing groups on the phenyl ring of the acetamide moiety enhances both the antimicrobial and anticancer activities of these coumarin derivatives. This highlights the strategic importance of this compound as a versatile platform for generating libraries of bioactive compounds for further pharmacological investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methyl-2-oxochromen-7-yl)oxyacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c1-8-6-12(14)16-11-7-9(15-5-4-13)2-3-10(8)11/h2-3,6-7H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHEJMMUWVPMMQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901199035
Record name 2-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetonitrile
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Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65031-15-4
Record name 2-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65031-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901199035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Strategies

Established Synthetic Routes to [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetonitrile

The principal and most established method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of the precursor, 7-hydroxy-4-methylcoumarin, with a haloacetonitrile, typically 2-chloroacetonitrile or 2-bromoacetonitrile.

The reaction proceeds by deprotonating the hydroxyl group of 7-hydroxy-4-methylcoumarin with a mild base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the haloacetonitrile in a classic SN2 reaction, displacing the halide and forming the desired ether linkage. A polar aprotic solvent is typically used to facilitate the reaction. A closely related synthesis of methyl 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate involves refluxing 7-hydroxy-4-methylcoumarin with methyl bromoacetate (B1195939) and potassium carbonate in acetone (B3395972) for 12 hours, achieving a high yield. researchgate.net

Optimization of Reaction Conditions and Yields

The efficiency of the Williamson ether synthesis for producing coumarin (B35378) ethers is influenced by several key parameters, including the choice of base, solvent, temperature, and the nature of the leaving group on the alkylating agent. While specific optimization studies for the synthesis of the title acetonitrile (B52724) derivative are not extensively detailed, valuable insights can be drawn from analogous syntheses of similar coumarin ethers. researchgate.netfrancis-press.com

The selection of the base is critical for the efficient formation of the phenoxide nucleophile. Mild inorganic bases like potassium carbonate (K₂CO₃) are commonly employed, as they are strong enough to deprotonate the phenol (B47542) without causing unwanted side reactions. The choice of solvent also plays a significant role; polar aprotic solvents such as acetone, acetonitrile (ACN), or N,N-dimethylformamide (DMF) are preferred as they can solvate the cation of the base while leaving the phenoxide anion highly reactive. rsc.org The reaction temperature is typically elevated to reflux to increase the reaction rate.

The following table summarizes typical conditions and their impact on the synthesis of related coumarin ethers, providing a basis for optimizing the synthesis of this compound.

ParameterOptionsEffect on Reaction
Base K₂CO₃, Cs₂CO₃, NaHAffects the rate of phenoxide formation and overall reaction kinetics. Stronger bases may lead to side reactions.
Solvent Acetone, Acetonitrile, DMFInfluences the solubility of reactants and the nucleophilicity of the phenoxide. Polar aprotic solvents are generally optimal. rsc.org
Alkylating Agent Chloroacetonitrile (B46850), Bromoacetonitrile (B46782)The leaving group ability (I > Br > Cl) affects the rate of the SN2 reaction. Bromoacetonitrile is often a good compromise between reactivity and cost.
Temperature Room Temperature to RefluxHigher temperatures increase the reaction rate but may also promote side reactions or degradation.

This table is generated based on principles of Williamson ether synthesis and data from analogous reactions.

Regioselectivity and Stereoselectivity Considerations

The synthesis of this compound is characterized by high regioselectivity. The starting material, 7-hydroxy-4-methylcoumarin, possesses a phenolic hydroxyl group which is significantly more acidic than other protons in the molecule. In the presence of a base, this hydroxyl group is selectively deprotonated to form the phenoxide anion. The subsequent alkylation, therefore, occurs exclusively at the oxygen atom, leading to the desired O-alkylated product. rsc.org The alternative C-alkylation at positions 6 or 8 of the coumarin ring is generally not observed under these conditions, although it can be a competing pathway in phenol alkylations under different circumstances. rsc.org

Stereoselectivity is not a factor in this specific synthesis, as no new chiral centers are created during the formation of the ether linkage. Both the coumarin precursor and the acetonitrile reagent are achiral, resulting in an achiral product.

Precursor Chemistry and Reactivity Profiles for Analogues

The synthesis of the title compound relies on two key precursors: 7-hydroxy-4-methylcoumarin and a haloacetonitrile.

7-Hydroxy-4-methylcoumarin: This crucial precursor is most commonly synthesized via the Pechmann condensation. wikipedia.orgsciensage.infonih.gov This acid-catalyzed reaction involves the condensation of resorcinol (B1680541) (1,3-dihydroxybenzene) with ethyl acetoacetate (B1235776). researchgate.netrsc.orgnih.govsathyabama.ac.in The mechanism typically begins with a transesterification reaction between the phenol and the β-ketoester, followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring (a Friedel-Crafts type acylation), and subsequent dehydration to form the coumarin ring system. wikipedia.orgstackexchange.com Various acid catalysts can be used, including sulfuric acid, zinc chloride, and solid acid catalysts like Amberlyst-15, which offer environmental advantages. ijpsr.comscispace.comresearchgate.net The hydroxyl group at the 7-position makes the aromatic ring electron-rich and dictates the regioselectivity of the cyclization. This hydroxyl group is the primary site of reactivity for subsequent functionalization, such as the etherification to produce the title compound.

Haloacetonitriles: Reagents like 2-chloroacetonitrile or 2-bromoacetonitrile serve as the electrophilic partner in the synthesis. They provide the cyanomethyl group that is attached to the coumarin core through the ether linkage. The carbon atom attached to the halogen is electron-deficient and susceptible to nucleophilic attack by the phenoxide ion generated from 7-hydroxy-4-methylcoumarin.

Derivatization and Functionalization of the this compound Core

The this compound molecule possesses multiple reactive sites, allowing for a variety of derivatization and functionalization strategies. These modifications can be targeted at the acetonitrile moiety or the coumarin ring system itself.

Modifications at the Acetonitrile Moiety

The nitrile group is a versatile functional group that can be transformed into several other moieties, providing access to a wide range of derivatives.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetic acid. researchgate.net This acid can then be converted into esters, amides, or other carboxylic acid derivatives, further expanding the molecular diversity.

Reduction: The nitrile can be reduced to a primary amine, 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)ethan-1-amine, using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic amino group that can be used for further reactions, such as amide or sulfonamide formation.

Cycloaddition: The nitrile group can participate in cycloaddition reactions. For instance, reaction with azides (e.g., sodium azide) can lead to the formation of a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry.

Reaction TypeReagentsProduct Functional Group
Hydrolysis H₃O⁺ or OH⁻, heatCarboxylic Acid (-COOH)
Reduction LiAlH₄ or H₂/CatalystPrimary Amine (-CH₂NH₂)
Cycloaddition NaN₃, NH₄ClTetrazole ring

This table illustrates potential derivatizations of the acetonitrile moiety.

Further Substitutions on the Coumarin Ring System

The coumarin ring itself is an aromatic system that can undergo various substitution reactions, although the existing substituents influence the position and feasibility of these reactions.

Electrophilic Aromatic Substitution: The benzene (B151609) portion of the coumarin ring is activated by the ether linkage at C7 and deactivated by the α,β-unsaturated lactone. Electrophilic substitution reactions, such as nitration or halogenation, are therefore directed to the positions ortho and para to the activating group. Nitration of 7-hydroxy-4-methylcoumarin, for example, typically yields a mixture of 6-nitro and 8-nitro derivatives. scispace.comresearchgate.net Similar regioselectivity can be expected for the title compound.

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds. mdpi.com For coumarins, C-H activation strategies have been developed for positions such as C3, enabling the introduction of various aryl or alkyl groups. nih.gov While the C3 position in the title compound is already part of the lactone double bond, other positions on the aromatic ring could potentially be targeted.

Modification of the 4-Methyl Group: The methyl group at the C4 position can also be a site for functionalization. For instance, it can be oxidized to a formyl group using selenium dioxide (SeO₂), which can then be converted into Schiff bases or other derivatives. orientjchem.org

These derivatization strategies highlight the utility of this compound as a versatile platform for constructing a diverse library of coumarin-based compounds for various applications.

Development of Novel Synthetic Approaches for Analogues

The core structure of this compound, which is based on 7-hydroxy-4-methylcoumarin, serves as a versatile scaffold for the development of numerous analogues. Research has moved beyond simple synthesis to create libraries of related compounds through innovative derivatization strategies.

A primary method for creating analogues involves the alkylation of the hydroxyl group at the C7 position of the coumarin ring. The parent compound itself is synthesized from 7-hydroxy-4-methylcoumarin, and by extension, a wide array of analogues can be produced by reacting this precursor with various alkylating agents. For instance, the reaction of 6- or 7-hydroxycoumarins with ethyl iodoacetate yields the corresponding ethyl oxy-acetate derivative. nih.gov This ester can then be hydrolyzed to the carboxylic acid, which acts as a key intermediate. Subsequent reaction of this carboxylic acid with a diverse range of aromatic, aliphatic, or heterocyclic amines leads to the formation of novel carboxamide derivatives. nih.gov

Another approach involves modifying the coumarin core at different positions. The Knoevenagel condensation, a classical organic reaction, has been adapted for this purpose. Starting with 8-formyl-7-hydroxy coumarin, treatment with N,N-disubstituted cyanoacetamides in the presence of piperidine (B6355638) affords novel 8-substituted-7-hydroxy coumarin derivatives. researchgate.net Similarly, new hybrid molecules have been synthesized by reacting 7-amino-4-methyl-2H-chromen-2-one with reagents such as (±)-2-chloro-2-phenylacetyl chloride. mdpi.com

Patented methodologies also describe improved synthetic conditions. One such method involves the reaction of a polyhydroxy benzene, like resorcinol, with a β-alkoxy acrylic acid or nitrile in the presence of a Lewis acid catalyst. unt.eduosti.gov This approach allows the reaction to proceed under much milder experimental conditions and often results in increased yields compared to traditional methods that require harsh acidic catalysts. unt.eduosti.gov

The following table summarizes various synthetic strategies for producing analogues of the core coumarin structure.

Starting MaterialKey ReagentsReaction TypeResulting Analogue ClassReference
7-HydroxycoumarinsEthyl iodoacetate, various aminesAlkylation, Amidation7-Oxy-acetamides nih.gov
8-Formyl-7-hydroxy coumarinN,N-disubstituted cyanoacetamidesKnoevenagel Condensation8-Substituted-7-hydroxy coumarins researchgate.net
7-Amino-4-methyl-2H-chromen-2-one(±)-2-chloro-2-phenylacetyl chlorideAcylation7-Amido-coumarins mdpi.com
Polyhydroxy benzene (e.g., Resorcinol)β-alkoxy acrylic acid/nitrile, Lewis acidCyclization7-Substituted coumarins unt.eduosti.gov

Green Chemistry Principles in Synthesis

The synthesis of the foundational 7-hydroxy-4-methylcoumarin scaffold, typically achieved through the Pechmann condensation of resorcinol and ethyl acetoacetate, has been a major focus for the application of green chemistry principles. ijnrd.orgscispace.com These principles aim to reduce waste, minimize energy consumption, and use less hazardous materials.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green organic synthesis. nih.gov For coumarin synthesis, it significantly accelerates reaction times and often improves product yields compared to conventional heating methods. kjscollege.comrasayanjournal.co.in The Pechmann condensation, when performed under microwave-assisted, solvent-free conditions, can be completed in minutes rather than hours. rasayanjournal.co.in For example, using p-TsOH as a catalyst with microwave irradiation at 800W, the reaction of resorcinol and ethyl acetoacetate can be completed in 180 seconds with a high yield. rasayanjournal.co.in This method is noted for being neat, mild, and allowing for easier product work-up. rasayanjournal.co.in

Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, provides another green alternative energy source for chemical reactions. arabjchem.org The phenomenon of acoustic cavitation creates localized high-pressure and high-temperature conditions, which can dramatically enhance reaction rates. scirp.orgkashanu.ac.ir This technique has been successfully applied to synthesize various coumarin derivatives, leading to excellent yields, shorter reaction times, and simple work-up procedures. scirp.orgkashanu.ac.iriau.ir The synthesis of 3-aryl coumarins using ultrasound irradiation can be achieved in 15-30 minutes, a significant reduction compared to conventional heating. scirp.org

Green Catalysts and Solvents: A key aspect of green chemistry is the replacement of hazardous reagents and solvents. Traditional Pechmann condensation often uses concentrated sulfuric acid, a corrosive and hazardous catalyst. Greener alternatives that have proven effective include solid acid catalysts like Amberlyst-15 and organic catalysts such as p-toluenesulfonic acid (p-TsOH). scispace.comrasayanjournal.co.in Tetrabutyl ammonium (B1175870) bromide has also been used as an effective and environmentally friendly catalyst for this condensation under solvent-free conditions at room temperature. ijnrd.org

In addition to catalyst replacement, the use of environmentally benign solvents is crucial. Polyethylene glycol (PEG) 400 and aqueous ethanol (B145695) have been utilized as greener solvent systems for the synthesis of coumarin derivatives. kjscollege.comarabjchem.org In many cases, reactions can be performed under entirely solvent-free conditions, particularly when combined with microwave or ultrasound assistance, which further enhances the environmental credentials of the synthesis. ijnrd.orgscispace.comkjscollege.com

The table below compares conventional methods with green synthetic approaches for the Pechmann condensation.

MethodCatalyst/ConditionsReaction TimeYieldKey AdvantagesReference
Conventional HeatingConc. H₂SO₄HoursVariableEstablished method
Microwave-Assistedp-TsOH, Solvent-free180 seconds~60%Rapid, high yield, solvent-free rasayanjournal.co.in
Microwave-AssistedSnCl₂·2H₂O, Solvent-free260 seconds~55%Rapid, solvent-free, uses Lewis acid researchgate.net
Ultrasound-AssistedK₂CO₃, Tetrahydrofuran15-30 minutesHighRapid, efficient, mild conditions scirp.org
Solvent-FreeTetrabutyl ammonium bromide, 25°C18 minutes92%No solvent, room temp, rapid, high yield ijnrd.org
Solvent-FreeAmberlyst-15, 110°CVariableHighReusable catalyst, no solvent scispace.com

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetonitrile, ¹H and ¹³C NMR spectra provide definitive information about its carbon-hydrogen framework and the electronic environment of each nucleus.

The ¹H NMR spectrum reveals distinct signals corresponding to each proton in the molecule. The methyl group at the C4 position typically appears as a sharp singlet. Protons on the coumarin (B35378) ring system exhibit characteristic shifts and coupling patterns. For instance, a study of a closely related derivative, 2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetic acid, showed the C5-H as a doublet, influenced by the neighboring C6-H. researchgate.net The introduction of the oxyacetonitrile group at the C7 position significantly influences the chemical shifts of the adjacent aromatic protons (C6-H and C8-H) compared to the parent compound, 7-hydroxy-4-methylcoumarin, due to the electronic effects of the substituent. rsc.org The methylene (B1212753) protons of the acetonitrile (B52724) group (-O-CH₂-CN) are observed as a singlet, confirming the linkage to the phenolic oxygen.

¹³C NMR data, while less commonly reported for this specific molecule, can be inferred from related structures. researchgate.net The spectrum would be characterized by signals for the carbonyl carbon of the lactone ring (C2) at a significantly downfield shift (around 160 ppm), carbons of the aromatic ring, the methyl carbon (C4-CH₃), and the carbons of the oxyacetonitrile side chain (C-O and C≡N).

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
5-H~7.56Doublet~9.0
6-H~6.90Doublet of doublets-
8-H~6.85Doublet-
3-H~6.25Singlet-
O-CH₂-CN~4.95Singlet-
4-CH₃~2.41Singlet-
Note: Data are typical values synthesized from related compounds and may vary based on solvent and experimental conditions. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Structural Confirmation

Mass spectrometry (MS) is employed for the determination of the molecular weight and for obtaining structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₁₂H₉NO₃, corresponding to a monoisotopic mass of approximately 215.06 Da. nih.gov

High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy. In electrospray ionization (ESI) mass spectrometry, the molecule would typically be observed as a protonated molecular ion [M+H]⁺ at m/z 216.0659.

The fragmentation pathway under electron ionization (EI) or collision-induced dissociation (CID) would likely proceed through characteristic losses. A primary fragmentation would be the cleavage of the ether bond, leading to the loss of the cyanomethoxy radical (•CH₂CN) or a neutral acetonitrile molecule, resulting in a prominent ion corresponding to the 7-hydroxy-4-methylcoumarin radical cation. Another significant fragmentation pathway could involve the loss of a cyanomethyl radical (•CN), followed by further decomposition of the coumarin core. The coumarin ring itself can undergo a characteristic retro-Diels-Alder reaction, leading to further fragmentation.

Proposed Key Fragments:

m/z 215: Molecular ion [M]⁺•

m/z 175: [M - CH₂CN]⁺• (Loss of cyanomethoxy radical)

m/z 176: [M - CN]⁺ (Loss of cyanide radical)

m/z 147: Fragmentation of the coumarin ring

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bonding Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. The analysis of the vibrational spectrum of this compound allows for the identification of its key structural features.

The IR spectrum is dominated by a strong absorption band corresponding to the C=O stretching vibration of the α,β-unsaturated lactone ring, typically observed in the range of 1700-1740 cm⁻¹. researchgate.net Another key, sharp absorption is expected for the nitrile (C≡N) group stretch, which typically appears around 2250-2270 cm⁻¹. nist.gov Aromatic C=C stretching vibrations are visible in the 1500-1620 cm⁻¹ region. journalcra.com The asymmetric and symmetric stretching vibrations of the C-O-C ether linkage are found in the fingerprint region, typically between 1270 cm⁻¹ and 1050 cm⁻¹. mdpi.com

Vibrational ModeWavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100-3000Medium-Weak
Aliphatic C-H Stretch2980-2850Medium-Weak
Nitrile (C≡N) Stretch2270-2250Medium, Sharp
Lactone (C=O) Stretch1740-1700Strong
Aromatic (C=C) Stretch1620-1500Medium-Strong
Asymmetric C-O-C Stretch1270-1200Strong
Symmetric C-O-C Stretch1075-1020Medium
Note: Values are typical ranges based on analysis of related coumarin structures. researchgate.netjournalcra.com

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring and the C≡N bond, which are often strong in Raman spectra.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties

Electronic spectroscopy provides insight into the photophysical behavior of the molecule. Coumarins are well-known for their strong absorption and fluorescence properties, which are highly sensitive to their substitution pattern and solvent environment. researchgate.net

The parent compound, 7-hydroxy-4-methylcoumarin, exhibits a strong absorption maximum (λ_abs) around 360 nm and an emission maximum (λ_em) around 448 nm. aatbio.com The introduction of the cyanomethoxy group at the 7-position is expected to act as an electron-donating group, potentially causing a slight bathochromic (red) shift in both the absorption and emission spectra. This is due to the extension of the π-conjugated system through the oxygen atom, which stabilizes the excited state.

The fluorescence quantum yield and lifetime are also important photophysical parameters. The substitution at the 7-position is crucial for the fluorescence of coumarins, and modifications can tune these properties significantly. rsc.org Solvatochromism, the change in spectral properties with solvent polarity, is also expected, with more polar solvents likely leading to a red shift in the emission spectrum due to the stabilization of a more polar excited state.

Compoundλ_abs (nm)λ_em (nm)Solvent
7-Hydroxy-4-methylcoumarin~360~448Varies
This compoundExpected ~360-370Expected ~450-460Varies
Note: Data for the target compound are estimated based on the parent compound's properties. aatbio.com

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

While a specific crystal structure for this compound has not been reported, extensive crystallographic data on closely related 4-methylcoumarin (B1582148) derivatives allow for a reliable prediction of its solid-state structure. researchgate.netnih.gov

X-ray analysis of similar compounds consistently shows that the coumarin ring system is nearly planar. nih.gov It is expected that the C, O, and N atoms of the oxyacetonitrile substituent will lie close to this plane to maximize conjugation and minimize steric hindrance. The bond lengths and angles within the coumarin core would be consistent with those of other derivatives, showing partial double bond character for the C3-C4 bond and the expected bond lengths for the lactone and benzene (B151609) rings.

In the crystal lattice, intermolecular interactions would play a key role in the packing arrangement. Weak C-H···O hydrogen bonds involving the carbonyl oxygen and aromatic or methyl protons are highly probable. Furthermore, the nitrile nitrogen atom could act as a hydrogen bond acceptor, participating in C-H···N interactions, which would contribute to the formation of a stable three-dimensional framework.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment and Chirality Studies

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules, as they measure the differential absorption or rotation of left- and right-circularly polarized light.

The molecule this compound does not possess any stereogenic centers and is achiral. It has a plane of symmetry that includes the coumarin ring. As a result, this compound does not exhibit optical activity and is therefore inactive in CD and ORD spectroscopy. These techniques are not applicable for the stereochemical analysis of this particular molecule.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of molecules. These methods provide a detailed picture of electron distribution, which governs the molecule's stability, reactivity, and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net

While specific DFT calculations for [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetonitrile are not widely published, data from the closely related analog, methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate, offers valuable insights. researchgate.net DFT calculations for this analog using the BLYP functional and DND basis set have determined its FMO energies. researchgate.net Given the structural similarity, the electronic properties of the acetonitrile (B52724) derivative are expected to follow similar trends. The nitrile group, being electron-withdrawing, would likely influence the energies of the molecular orbitals.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify chemical reactivity and site selectivity. These indices include:

Electronegativity (χ): Measures the power of an atom or group to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO)/2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is calculated as ω = χ² / (2η).

Table 1: Calculated FMO Energies and Global Reactivity Descriptors for a Closely Related Coumarin (B35378) Analog.
ParameterValue (eV)Reference
EHOMO-6.4926 researchgate.net
ELUMO-1.7823 researchgate.net
Energy Gap (ΔE)4.7103 researchgate.net

Data based on methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate. researchgate.net

FMO analysis of related coumarin derivatives shows that the HOMO is typically localized over the coumarin ring system, particularly the benzene (B151609) moiety, while the LUMO is distributed across the pyrone ring and the electron-withdrawing substituents. researchgate.netrsc.org This distribution suggests that the coumarin ring is the likely site for electrophilic attack, while the pyrone ring is susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of varying electrostatic potential on the electron density surface.

Negative Regions (Red/Yellow): These areas are rich in electrons and represent sites prone to electrophilic attack. In this compound, these would be concentrated around the oxygen atoms of the carbonyl and ether groups, as well as the nitrogen atom of the nitrile group.

Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms.

Neutral Regions (Green): Indicate areas with near-zero potential.

The MEP map provides a visual representation of the molecule's reactivity landscape, complementing the insights gained from FMO analysis. It helps to identify sites for intermolecular interactions, such as hydrogen bonding.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape—the collection of three-dimensional shapes the molecule can adopt. The oxyacetonitrile side chain attached to the rigid coumarin core can rotate around the C-O and O-C bonds, leading to various conformers with different energies and properties.

MD simulations can be performed in a vacuum to study intrinsic molecular dynamics or, more commonly, in a solvent (like water) to understand solvation effects. These simulations provide insights into:

Conformational Preferences: Identifying the most stable, low-energy conformations of the molecule.

Solvation Shell: How solvent molecules arrange themselves around the solute and the nature of solute-solvent interactions.

Dynamic Stability: In the context of drug design, MD simulations are used to assess the stability of a ligand when bound to a biological target, such as a protein receptor. rsc.orgnih.govmdpi.com Simulations lasting from nanoseconds to microseconds can verify if the ligand remains stably in the binding pocket. rsc.orgnih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are cornerstones of medicinal chemistry, aiming to correlate the chemical structure of a compound with its biological activity.

SAR Analysis: SAR is a qualitative approach that identifies key structural features (pharmacophores) responsible for a molecule's activity. For coumarin derivatives, SAR studies have highlighted several important aspects:

The Coumarin Core: The benzopyrone ring system is a privileged scaffold found in many biologically active compounds.

Substitution at C4: The methyl group at the C4 position can influence activity.

Substitution at C7: The substituent at the C7 position is critical. Studies on 7-hydroxycoumarin derivatives show that O-substitution is often essential for activities like antifungal effects. mdpi.com The nature of the substituent is also crucial; the presence of electron-withdrawing groups can enhance certain biological activities. mdpi.combiointerfaceresearch.com The oxyacetonitrile group [-O-CH₂-CN] in the title compound contains both a flexible ether linkage and an electron-withdrawing nitrile group, suggesting a potential for specific interactions with biological targets.

QSAR Modeling: QSAR provides a mathematical model that quantitatively links molecular descriptors (physicochemical properties) to biological activity. nih.gov A typical QSAR model is represented by an equation:

Biological Activity = f(Descriptor 1, Descriptor 2, ... Descriptor n)

These models are used to predict the activity of new, unsynthesized compounds, thereby guiding drug design and optimization. longdom.orgresearchgate.net For coumarin derivatives, 2D-QSAR and 3D-QSAR models have been developed to predict activities such as anticancer, antimicrobial, and enzyme inhibition. nih.govnih.govacs.org Descriptors used in these models often include electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters. A robust QSAR model for a series of 7-O-substituted coumarins could help in optimizing the side chain to improve potency and selectivity.

In Silico ADMET Prediction and Pharmacokinetic Modeling

Before a compound can be considered a viable drug candidate, its pharmacokinetic profile must be evaluated. In silico ADMET (Absorption, Distribution, Metabolism, Elimination, and Toxicity) prediction offers a rapid and cost-effective way to assess these properties computationally. researchgate.netmdpi.com

For this compound, ADMET parameters can be predicted using various software tools. Key considerations include:

Lipinski's Rule of Five: This rule helps to evaluate "drug-likeness" and the likelihood of oral bioavailability. A compound generally complies if it has: a molecular weight ≤ 500 Da, a logP ≤ 5, ≤ 5 hydrogen bond donors, and ≤ 10 hydrogen bond acceptors.

Absorption: Predicting oral absorption and blood-brain barrier (BBB) penetration. Many coumarin derivatives are predicted to have good absorption and the potential to cross the BBB. nih.gov

Metabolism: Identifying potential metabolic sites by cytochrome P450 enzymes.

Toxicity: Predicting potential toxicities such as hepatotoxicity, cardiotoxicity (e.g., hERG channel blockage), and mutagenicity. nih.gov Some studies have noted that the introduction of a nitrile group to coumarin scaffolds can increase markers of hepatotoxicity, a factor that would require careful experimental validation. nih.gov

Table 2: Predicted Physicochemical and ADMET Properties for this compound.
Property/ParameterPredicted ValueReference
Molecular FormulaC₁₂H₉NO₃ nih.gov
Molecular Weight215.20 g/mol nih.gov
XLogP31.5 nih.gov
Hydrogen Bond Donors0 nih.gov
Hydrogen Bond Acceptors4 nih.gov
Rotatable Bonds3 nih.gov
Topological Polar Surface Area (TPSA)59.3 Ų nih.gov

Data computed by PubChem. nih.gov The predicted properties suggest that the compound adheres to Lipinski's Rule of Five, indicating good potential for oral bioavailability.

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. biointerfaceresearch.com It is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target and to understand the molecular basis of ligand-receptor interaction. tandfonline.com

For this compound, docking studies would involve:

Target Selection: Identifying a potential protein target based on the known activities of similar coumarin derivatives (e.g., kinases, α-glucosidase, carbonic anhydrases). mdpi.combiointerfaceresearch.com

Docking Simulation: Placing the ligand into the binding site of the protein and using a scoring function to estimate the binding affinity (e.g., in kcal/mol).

Interaction Analysis: Visualizing the docked pose to identify key interactions, such as:

Hydrogen bonds: Between the acceptor atoms (O, N) of the ligand and donor residues in the protein.

Hydrophobic interactions: Involving the aromatic coumarin ring and the methyl group.

π-π stacking: Between the coumarin ring and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Docking studies on related coumarin derivatives have successfully identified key binding modes and interactions that correlate with their inhibitory activities, demonstrating the utility of this approach for understanding the potential mechanisms of action of new analogs. rsc.orgbiointerfaceresearch.com

Mechanistic Insights and Molecular Pharmacology in Vitro/cellular Studies

Enzyme Inhibition/Activation Profiles and Kinetics

While the broader class of coumarins is recognized for a wide array of biological activities, including enzyme inhibition, specific kinetic data for [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetonitrile is not extensively documented in publicly available literature. The potential for enzyme interaction is inferred from the behavior of structurally related compounds.

Specific Enzyme Targets and Interaction Mechanisms (e.g., MAO inhibition)

Coumarin (B35378) and its derivatives have been noted for their diverse pharmacological activities, which include inhibitory effects on cholinesterase (ChE) and monoamine oxidase (MAO). mdpi.com The 4-methylcoumarin (B1582148) scaffold, in particular, has been the subject of various studies. For instance, certain dihydroxy-4-methylcoumarin derivatives have been shown to inhibit human neutrophil oxidative metabolism and elastase activity. nih.gov Specifically, derivatives with a catechol (o-dihydroxy) group effectively suppressed elastase and myeloperoxidase (MPO) activity. nih.gov

However, studies focusing explicitly on the inhibitory profile of this compound against specific enzymes like MAO or others are not prevalent. The introduction of the oxyacetonitrile group at the 7-position of the 4-methylcoumarin core presents a unique chemical entity whose specific interactions with enzyme active sites remain to be fully elucidated.

Receptor Binding Assays and Ligand-Receptor Dynamics

Currently, there is a lack of specific research data from receptor binding assays for this compound. The characterization of its binding affinity and dynamic interactions with specific cellular receptors has not been reported in the available scientific literature.

Cellular Pathway Modulation Studies (e.g., Apoptosis Induction, Oxidative Stress Response, Inflammatory Pathways in cell lines)

Direct studies on the modulation of cellular pathways by this compound are limited. However, the activities of related 4-methylcoumarin derivatives in various cell lines provide significant insights into its potential biological effects.

Coumarins are generally known to exert antiproliferative effects and induce apoptosis in several cancer cell lines. rsc.orgnih.gov The mechanisms often involve the regulation of key proteins in the apoptotic cascade, such as the Bcl-2 family, and the activation of caspases. nih.gov For example, a study on different 4-methylcoumarin derivatives demonstrated significant cytotoxic effects against various human cancer cell lines. nih.gov One 7,8-dihydroxy-4-methylcoumarin (B1670369) derivative induced apoptosis in T24 bladder cancer cells, as evidenced by an increase in the sub-G1 phase of the cell cycle. rsc.org

In the context of oxidative stress, various 4-methylcoumarin derivatives have demonstrated the ability to inhibit the generation of reactive oxygen species (ROS) by human neutrophils, suggesting a role in modulating cellular oxidative stress responses. nih.gov

The table below summarizes the cytotoxic activity of several 4-methylcoumarin derivatives, highlighting the potential of this structural class.

Compound DerivativeCell LineBiological EffectIC50 Value (µM)
7,8-dihydroxy-4-methyl-2-oxo-2H-chromene-5-carboxylic acidT24 (Bladder Cancer)Cytotoxicity, Apoptosis Induction-
7,8-dihydroxy-4-methylcoumarin with n-decyl at C3K562 (Leukemia)Cytotoxicity42.4
7,8-dihydroxy-4-methylcoumarin with n-decyl at C3LS180 (Colon Adenocarcinoma)Cytotoxicity25.2
7,8-dihydroxy-4-methylcoumarin with n-decyl at C3MCF-7 (Breast Adenocarcinoma)Cytotoxicity25.1
6-bromo-4-bromomethyl-7-hydroxycoumarinK562 (Leukemia)Cytotoxicity45.8
6-bromo-4-bromomethyl-7-hydroxycoumarinLS180 (Colon Adenocarcinoma)Cytotoxicity32.7
6-bromo-4-bromomethyl-7-hydroxycoumarinMCF-7 (Breast Adenocarcinoma)Cytotoxicity36.5

Data sourced from multiple studies investigating various 4-methylcoumarin derivatives. rsc.orgnih.gov

Protein-Ligand Interaction Characterization

Specific experimental data, such as X-ray crystallography or NMR spectroscopy, characterizing the binding of this compound to specific proteins is not available in the current literature. However, computational methods are often employed for related structures. For instance, molecular docking studies have been performed on a series of coumarinyloxy acetamide (B32628) derivatives to correlate their predicted binding modes with observed antimicrobial activity. researchgate.net Such in silico approaches could serve as a valuable tool for future investigations to predict potential protein targets and understand the structural basis for the biological activity of the nitrile-containing derivative.

Subcellular Localization and Cellular Uptake Mechanisms (in cell lines)

The specific subcellular distribution and mechanism of cellular entry for this compound have not been experimentally determined. However, studies on other coumarin derivatives suggest that uptake and localization are highly dependent on the specific substitutions on the coumarin ring.

For example, the nature of a sulfur-containing substituent on a coumarin scaffold was shown to significantly influence its subcellular destination, with different derivatives localizing to lysosomes, mitochondria, or the cytoplasm. cqvip.com Lipophilicity and electrostatic surface potential were identified as key factors in determining these biological behaviors. cqvip.com In other studies using coumarin-6 as a fluorescent model drug, cellular uptake was found to be only partially dependent on endocytosis, with a significant portion of entry occurring through a non-endocytotic pathway. nih.gov Once inside the cell, coumarin-6 showed a preferential accumulation in the perinuclear region. nih.gov Other research has focused on developing coumarin prodrugs that allow for rapid cell entry and uniform distribution with minimal compartmentalization into organelles. researchgate.net

These findings underscore that while coumarins can readily enter cells, their ultimate fate is dictated by their unique physicochemical properties. The specific localization of this compound would need to be investigated using techniques like fluorescence microscopy.

Investigation of Fluorescent Properties for Bioimaging Applications

The coumarin scaffold is a well-established fluorophore, and its derivatives are widely used as fluorescent probes, labels, and chemosensors in biological and materials science. mdpi.commdpi.com The parent compound, 7-hydroxy-4-methylcoumarin (also known as HMC or 4-methylumbelliferone), is inherently fluorescent and serves as the core for many such applications. acs.orgnih.govacs.org

Substitution at the 7-hydroxyl group is a common and effective strategy for modulating the photophysical properties of the coumarin core. This modification can alter the absorption and emission wavelengths and is often used to create fluorescent probes that respond to specific biological events or analytes. mdpi.com The compound this compound, which features an ether linkage at this 7-position, is structurally primed to possess fluorescent properties. Theoretical and experimental studies on the parent 7-hydroxy-4-methylcoumarin provide a basis for understanding its potential as a fluorophore. nih.govacs.orgresearchgate.net

The table below details the known photophysical properties of the parent compound, 7-hydroxy-4-methylcoumarin.

CompoundSolvent/MediumAbsorption Max (λabs, nm)Emission Max (λem, nm)Observed Fluorescence
7-Hydroxy-4-methylcoumarinMethanol235, 337-Cyan
7-Hydroxy-4-methylcoumarinAqueous Solution~322~387-

Photophysical data for the parent fluorophore, 7-hydroxy-4-methylcoumarin. researchgate.netosti.govmedchemexpress.com

Based on its core structure, this compound is expected to be a fluorescent molecule. The oxyacetonitrile substituent at the 7-position likely modulates the electronic properties of the coumarin ring system, thereby influencing its specific excitation and emission characteristics. While precise data such as quantum yield and molar absorptivity for this specific derivative are not documented, its structural similarity to known fluorescent probes suggests significant potential for its use in bioimaging applications.

Antimicrobial Activity and Mechanisms (in vitro against microorganisms)

Structure-activity relationship (SAR) studies have consistently shown that the presence of a methyl group at the C4 position and a substituent at the C7-hydroxyl group are important determinants for the antimicrobial efficacy of coumarin derivatives. The introduction of various moieties at the 7-position via an ether linkage can modulate the lipophilicity and steric properties of the molecule, thereby affecting its ability to penetrate microbial cell membranes and interact with intracellular targets.

Research into a variety of 7-oxycoumarin derivatives has demonstrated a spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. For instance, a series of 7-oxycoumarinyl amino alcohols, which are structurally related to the target compound, exhibited moderate to excellent in vitro activity against a range of bacterial and fungal pathogens, with Minimum Inhibitory Concentration (MIC) values as low as 1.09 μg/mL against certain strains.

In one study, new derivatives of 7-hydroxy-4-methylcoumarin were synthesized and evaluated for their antibacterial activity. The results indicated that these compounds were active against both Gram-positive and Gram-negative bacteria, with MICs ranging from 31 to 300 µg/ml depending on the specific derivative and bacterial strain.

Another study focusing on coumarin-1,2,4-triazole hybrids, where the triazole ring was attached at the C7 position of a 4-methylcoumarin, found that these compounds effectively inhibited the mycelial growth of phytopathogenic fungi such as Sclerotinia sclerotiorum and Fusarium oxysporum. The position of the triazole ring at C7 was noted to be favorable for antifungal activity.

Furthermore, investigations into other 7-substituted-4-methylcoumarins have revealed promising activity against various microbial species. For example, certain acyl amino coumarins derived from 7-amino-4-methylcoumarin (B1665955) have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains, with MIC values in the range of 1.0–3.5 mg/L. oup.com These findings suggest that the 4-methylcoumarin scaffold with substitution at the 7-position is a viable pharmacophore for the development of new antimicrobial agents.

The precise mechanism of action for many of these coumarin derivatives is still under investigation, but it is generally believed that they may exert their antimicrobial effects through various mechanisms, including the disruption of cell wall synthesis, inhibition of nucleic acid synthesis, or interference with essential enzymatic activities within the microbial cells. The lipophilic nature of many coumarin derivatives facilitates their passage across the microbial cell membrane, which is a critical step for their activity.

The following tables summarize the in vitro antimicrobial activity of selected 4-methyl-7-oxycoumarin derivatives against various microorganisms, as reported in the literature. It is important to note that these are representative examples of related compounds, and the activity of this compound itself may vary.

Table 1: In Vitro Antibacterial Activity of Selected 4-Methyl-7-Oxycoumarin Derivatives
Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
7-Oxycoumarinyl amino alcohol derivative 9P. aeruginosa1.09 jetir.org
7-Oxycoumarinyl amino alcohol derivative 9K. pneumoniae6.25 jetir.org
7-Oxycoumarinyl amino alcohol derivative 9P. vulgaris6.25 jetir.org
7-Oxycoumarinyl amino alcohol derivative 9B. subtilis12.5 jetir.org
7-Oxycoumarinyl amino alcohol derivative 9E. coli25 jetir.org
Schiff Base Derivative 7E. coli31 orientjchem.org
Schiff Base Derivative 6S. aureus40 orientjchem.org
Schiff Base Derivative 7M. luteus40 orientjchem.org
Table 2: In Vitro Antifungal Activity of Selected 4-Methyl-7-Oxycoumarin Derivatives
Compound/DerivativeFungal StrainMIC (µg/mL)Reference
7-Oxycoumarinyl amino alcohol derivative 9C. albicans6.25 jetir.org
7-Oxycoumarinyl amino alcohol derivative 9S. cerevisiae6.25 jetir.org
Coumarin-1,2,4-triazole derivative 2jS. sclerotiorum- (76.06% inhibition) tandfonline.com

Potential Applications in Research and Technology Development

Lead Compound Identification in Drug Discovery Programs

The molecular framework of [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetonitrile, derived from 7-hydroxy-4-methylcoumarin, serves as a valuable starting point or "lead compound" in the development of new therapeutic agents. semanticscholar.org Coumarins, as a class, are recognized for their diverse pharmacological potential, including anticancer, anti-inflammatory, and antioxidant activities, making them attractive scaffolds for medicinal chemists. nih.govmdpi.commdpi.com The synthesis of numerous derivatives from this basic structure allows for the systematic investigation of structure-activity relationships (SAR), aiming to identify molecules with enhanced potency and selectivity for specific biological targets. semanticscholar.org

The coumarin (B35378) nucleus is a versatile platform for the design of targeted therapeutic agents. By modifying the core structure of compounds like this compound, researchers can develop molecules that interact with specific biological targets involved in disease pathways. For instance, certain coumarin derivatives have been designed as multi-kinase inhibitors, targeting enzymes such as PKN2, IKKβ, and c-Abl, which are implicated in cancer progression. researchgate.net Other synthetic strategies have focused on developing coumarin derivatives as inhibitors of Myeloid cell leukemia 1 (Mcl-1), an anti-apoptotic protein that is often overexpressed in various cancers. nih.gov The research indicates that specific substitutions on the coumarin ring, such as a catechol group and hydrophobic, electron-withdrawing groups at the C-4 position, are crucial for enhancing inhibitory activity against Mcl-1. nih.gov This targeted approach aims to create more effective therapies with potentially fewer side effects compared to non-selective treatments.

Derivatives of the coumarin scaffold have demonstrated significant potential as antiproliferative agents in laboratory settings. Numerous in vitro studies have evaluated the cytotoxic effects of novel coumarin compounds against a variety of human cancer cell lines. For example, newly synthesized N1-(coumarin-7-yl)amidrazones, which share a structural relationship with this compound, have shown inhibitory activity against MCF-7 (breast cancer) and K562 (chronic myelogenous leukemia) cell lines. researchgate.net Similarly, other research has highlighted the potent activity of coumarin-containing ketones against MCF-7 cells, with IC₅₀ values in the sub-micromolar range. mdpi.com These findings underscore the potential of the coumarin framework as a basis for developing new anticancer agents. researchgate.net

In Vitro Antiproliferative Activity of Selected Coumarin Derivatives
Compound TypeCancer Cell LineMeasured Activity (IC₅₀)Reference
N1-(coumarin-7-yl)amidrazonesK562 (Chronic Myelogenous Leukemia)High inhibitory activity noted researchgate.net
N1-(coumarin-7-yl)amidrazonesMCF-7 (Breast Cancer)High inhibitory activity noted researchgate.net
Piperazine-containing biphenyl- and naphthyl-based amidrazonesMDA-MB-231 (Breast Cancer)7 to 30 μM researchgate.net
Piperazine-containing biphenyl- and naphthyl-based amidrazonesHL-60 (Colon Cancer)7 to 30 μM researchgate.net
Umbelliferone analog (I)MCF-7 (Breast Cancer)9.54 μM mdpi.com
Umbelliferone analog (II)MCF-7 (Breast Cancer)16.1 μM mdpi.com
Coumarin-containing ketone (III)MCF-7 (Breast Cancer)0.47 μM mdpi.com

The coumarin structure is intrinsically linked to anti-inflammatory and antioxidant properties. nih.gov In vitro studies have shown that derivatives of 7-hydroxy-4-methylcoumarin can act as potent antioxidants. researchgate.net The mechanism often involves scavenging free radicals, such as the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, or inhibiting lipid peroxidation. researchgate.netquantumuniversity.edu.in The antioxidant capacity is often enhanced by the presence of hydroxyl groups on the benzenoid ring, particularly when they are positioned ortho to each other. researchgate.net

In addition to antioxidant effects, coumarin derivatives have been investigated for their anti-inflammatory potential. researchgate.net The mechanism of action can involve the inhibition of key inflammatory enzymes like cyclooxygenase (COX), which is responsible for the synthesis of prostaglandins. nih.gov Some synthesized 4H-chromene compounds, structurally related to coumarins, have displayed significant in vitro anti-inflammatory activity through methods such as HRBC (human red blood cell) membrane stabilization. researchgate.net

In Vitro Antioxidant Activity of Selected Coumarin Derivatives
Compound/Derivative TypeAssayResultReference
4-hydroxycoumarin–chalcone molecular hybridsDPPH Scavenging (at 100 μg/mL)Up to 77.92% scavenging nih.gov
7,8-dihydroxy-4-methylcoumarin (B1670369)DPPH Scavenging & Lipid Peroxidation InhibitionExcellent antioxidant and radical-scavenging properties researchgate.net
(E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one derivativesDPPH ScavengingShowed antiradical activity eco-vector.com
2-(4-methyl-2-oxo-2H-chromen-7-yloxy)-N'-(1-(4-aminophenyl)ethylidene) acetohydrazide [M1]DPPH ScavengingActivity studied and confirmed quantumuniversity.edu.in
2-(4-methyl-2-oxo-2H-chromen-7-yloxy)-N'-(1-(2 hydroxy phenyl) ethylidene) acetohydrazide [M2]DPPH ScavengingActivity studied and confirmed quantumuniversity.edu.in

Fluorescent Probes and Sensors for Biological and Chemical Detection

Beyond pharmacology, the coumarin core of this compound is a well-established fluorophore. Coumarins are known for their excellent optical properties, including high quantum yields and photostability, which makes them ideal components in the design of fluorescent tools for research. mdpi.comquantumuniversity.edu.in

The synthesis of derivatives from the 7-hydroxy-4-methylcoumarin scaffold is a key strategy for developing fluorescent molecules with tailored properties. The inherent fluorescence of the coumarin ring can be modulated by introducing various functional groups. The process often begins with the synthesis of the core 7-hydroxy-4-methylcoumarin via a Pechmann reaction. nih.gov From this precursor, the hydroxyl group at the 7-position can be readily functionalized through alkylation or acylation reactions to attach different moieties. mdpi.com For example, reacting 7-hydroxy-4-methylcoumarin with compounds like methyl bromoacetate (B1195939) creates an ester linkage, a common step in building more complex derivatives. semanticscholar.org The choice of substituent can significantly alter the absorption and emission wavelengths, quantum yield, and sensitivity of the fluorophore to its environment, allowing for the creation of probes for specific analytical applications.

The tunable fluorescence of coumarin derivatives makes them highly valuable in the development of chemosensors and biosensors. mdpi.com These sensors are designed to detect specific ions, molecules, or changes in the biological environment through a measurable change in their fluorescent signal. A notable example is the development of a "turn-on" fluorescent probe for the detection of hydrogen sulfide (B99878) (H₂S), a significant biological signaling molecule. glpbio.com The probe, 4-Methyl-7-(4-nitro-2-(trifluoromethyl)phenoxy)-2H-chromen-2-one, is based on the 4-methylcoumarin (B1582148) scaffold. In the absence of H₂S, the probe's fluorescence is quenched. Upon reaction with H₂S, a chemical transformation occurs that restores fluorescence, providing a clear and selective signal for the presence of the analyte. glpbio.com This principle of designing a responsive fluorophore based on the coumarin structure is a powerful tool for detecting and quantifying important chemical and biological species. mdpi.comquantumuniversity.edu.in

Advanced Materials Science

The unique electronic and optical characteristics of coumarin derivatives, such as this compound, position them as valuable building blocks in the creation of novel materials with tailored functionalities. The 4-methylcoumarin moiety, in particular, has been the subject of extensive research, demonstrating considerable promise in several areas of advanced materials science.

Photovoltaic Applications

While direct studies on the photovoltaic performance of this compound are not extensively documented, the broader class of coumarin-based dyes has been actively investigated for use in dye-sensitized solar cells (DSSCs). These organic dyes serve as the primary light-harvesting component, absorbing solar photons and initiating the process of electron injection into a semiconductor material.

Research into various coumarin derivatives has yielded promising results. For instance, novel coumarin dyes have demonstrated efficient photosensitization for DSSCs. The monochromatic incident photon-to-current conversion efficiency (IPCE) for a DSSC based on the coumarin dye NKX-2311 was found to be over 70% in the 420 to 600 nm range, with a maximum of 80% at 470 nm. tohoku.ac.jp This high efficiency is comparable to that of standard ruthenium-based dyes. Further modifications to the coumarin structure, such as expanding the methine unit in the dye NKX-2586, have led to a red-shift in the IPCE spectrum, extending the light absorption range to 800 nm, although with a slightly lower maximum IPCE of 63%. tohoku.ac.jp

Theoretical studies using time-dependent density functional theory (TD-DFT) have been employed to understand the electronic structure and optical properties of coumarin-based dyes and to predict their efficiency as sensitizers in DSSCs. rsc.org These computational models help in designing new coumarin derivatives with optimized properties for enhanced solar cell performance. The key parameters for evaluating efficiency include the position and width of the first band in the electronic absorption spectra, the absorption threshold, and the LUMO energy level relative to the conduction band edge of the semiconductor. rsc.org

The promising performance of these related coumarin dyes suggests that this compound could serve as a valuable precursor or a core structure for the development of new, efficient photosensitizers for photovoltaic applications.

Organic Light-Emitting Diodes (OLEDs) and Fluorescent Dyes

Coumarin derivatives are well-known for their strong fluorescence, making them excellent candidates for use as emitters in OLEDs and as fluorescent dyes. The emission color and efficiency of these compounds can be finely tuned by modifying their molecular structure.

Recent advancements have seen the development of coumarin-based thermally activated delayed fluorescence (TADF) emitters, which can harvest both singlet and triplet excitons, leading to high internal quantum efficiencies. For example, two coumarin-based TADF emitters, 3-methyl-6-(10H-phenoxazin-10-yl)-1H-isochromen-1-one (PHzMCO) and 9-(10H-phenoxazin-10-yl)-6H-benzo[c]chromen-6-one (PHzBCO), have demonstrated high external quantum efficiencies (EQEs) of 17.8% and 19.6%, respectively, in OLED devices. researchgate.net These devices also exhibited low efficiency roll-off at high brightness. researchgate.net

Other 4-methylcoumarin derivatives have also shown impressive performance in OLEDs. A non-doped OLED device using 7-diphenylamino-4-methyl-coumarin (DPA-MC) as the emitting material exhibited a maximum emission at 463 nm (blue), with a luminescence efficiency of 3.83 cd/A, a power efficiency of 2.46 lm/W, and an external quantum efficiency of 3.71%. nih.gov

The photophysical properties of coumarin derivatives, including their fluorescence quantum yields, are highly sensitive to their molecular structure and the surrounding environment. researchgate.net This sensitivity allows for the design of fluorescent dyes for various applications. The inherent fluorescence of the this compound scaffold makes it a strong candidate for further development into highly efficient emitters for OLEDs and specialized fluorescent probes.

Table 1: Performance of Selected Coumarin Derivatives in OLEDs

CompoundEmission ColorMax. EQE (%)Luminescence Efficiency (cd/A)Power Efficiency (lm/W)
PHzMCO-17.8--
PHzBCO-19.6--
DPA-MCBlue (463 nm)3.713.832.46

Polymer Chemistry and Functional Materials (e.g., photoactive cellulose (B213188) derivatives)

The reactivity of the functional groups on this compound and its derivatives allows for their incorporation into polymeric structures, leading to the creation of functional materials with photoactive properties. A significant area of research has been the development of photoactive cellulose derivatives.

Through a mild esterification process, 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid, a close derivative of the title compound, has been successfully grafted onto cellulose. researchgate.net This process, activated by N,N′-carbonyldiimidazole, yields photoactive cellulose esters. researchgate.net Subsequent modification with a cationic carboxylic acid can produce water-soluble polyelectrolytes decorated with a high content of these photochemically active coumarin moieties. researchgate.net

The degree of substitution (DS) of the photoactive moiety onto the cellulose backbone can be controlled and has been reported to be between 0.05 and 0.37. researchgate.net The introduction of these coumarin units imparts photoresponsive behavior to the cellulose, which can undergo light-triggered photodimerization. researchgate.net This photochemical reaction can be used to control the properties of the modified polysaccharide, opening up possibilities for the design of "smart" materials. researchgate.net

These photoactive cellulose derivatives have potential applications in various fields, including the development of photo-reversible crosslinking resins for additive manufacturing, where the coumarin moieties can be used to control the curing and recyclability of the material. The ability to create photo-adjustable patterns also makes these functionalized polymers interesting for applications in data storage and soft robotics. nih.gov

Advanced Analytical Methodologies for Research Purposes

Chromatographic Techniques (HPLC, GC, TLC) for Purity Assessment and Quantitative Analysis in Research Samples

Chromatographic methods are fundamental for separating [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetonitrile from starting materials, byproducts, and impurities, as well as for its quantification.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique frequently used to monitor the progress of synthesis reactions and for preliminary purity checks of coumarin (B35378) derivatives. nih.govbjbms.orgijpcbs.com For compounds structurally similar to this compound, silica (B1680970) gel plates (60F254) are commonly used as the stationary phase. ijpcbs.com A mixture of non-polar and polar solvents, such as ethyl acetate (B1210297) and n-heptane, can be employed as the mobile phase, with visualization of the separated spots achieved under UV light (254 nm and 366 nm). ijpcbs.comresearchgate.net The retention factor (Rf) value is characteristic for a given compound in a specific solvent system and serves as an indicator of its polarity.

High-Performance Liquid Chromatography (HPLC): HPLC is the premier technique for the high-resolution separation, quantification, and purity verification of coumarin compounds. researchgate.netnih.gov While specific HPLC methods for this compound are not extensively detailed in the literature, typical conditions for related 7-substituted coumarins can be extrapolated. A reverse-phase C18 column is the most common stationary phase for separating coumarins. researchgate.netnih.gov The mobile phase often consists of a gradient mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous solution, which may be acidified with acetic acid to improve peak shape. researchgate.net Detection is typically performed using a UV detector, often at the compound's maximum absorption wavelength (λmax), which for many 7-hydroxy-4-methylcoumarin derivatives is around 320 nm. nih.govresearchgate.net

Gas Chromatography (GC): The use of GC for the analysis of this compound would depend on its thermal stability and volatility. GC, often coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile coumarins. nih.gov However, for less volatile or thermally labile derivatives, HPLC is generally the preferred method.

TechniqueStationary PhaseTypical Mobile PhaseDetection MethodApplication
TLCSilica Gel 60F254Ethyl Acetate/n-HeptaneUV Light (254/366 nm)Reaction Monitoring, Purity Check
HPLCReverse-Phase C18Acetonitrile/Water (Gradient)UV-Vis (e.g., 320 nm)Quantitative Analysis, Purity Assessment
GCCapillary Column (e.g., DB-5)Inert Carrier Gas (e.g., Helium)Mass Spectrometry (MS)Analysis of Volatile Analogs

Spectrometric Techniques (UV-Vis, Fluorescence) for Detection and Quantification

Spectrometric methods are invaluable for identifying and quantifying this compound by probing its electronic transitions.

UV-Visible (UV-Vis) Spectroscopy: The coumarin nucleus possesses a distinct chromophore that absorbs UV light. The UV-Vis spectrum of 7-hydroxy-4-methylcoumarin, the precursor to the title compound, shows a characteristic maximum absorption (λmax) at approximately 322-337 nm in methanol, which is attributed to the cinnamoyl chromophore. researchgate.netresearchgate.net The substitution at the 7-position with an alkoxy group, such as the oxyacetonitrile moiety, is expected to cause a shift in this absorption band. thaiscience.info This property is central to the detection of the compound in HPLC analysis and can be used for quantification by applying the Beer-Lambert law.

Fluorescence Spectroscopy: Coumarins substituted at the 7-position with an electron-donating group, such as an ether linkage, are renowned for their fluorescent properties. nih.govmdpi.com This fluorescence arises from an intramolecular charge transfer (ICT) from the electron-donating group at position 7 to the electron-withdrawing lactone carbonyl group. nih.govscite.ai The fluorescence characteristics, including excitation and emission wavelengths (λex/λem) and quantum yield, are highly sensitive to the nature of the substituent and the solvent environment. mdpi.comnih.gov For this compound, strong fluorescence in the blue-green region of the spectrum is anticipated, making fluorescence spectroscopy a highly sensitive method for its detection and quantification, even at very low concentrations. mdpi.com Studies on similar 7-alkoxy coumarins show emission maxima typically in the range of 465 to 502 nm. nih.govsemanticscholar.org

TechniqueProperty MeasuredTypical Wavelengths for 7-Substituted CoumarinsApplication
UV-Vis SpectroscopyLight Absorption (λmax)~320-360 nmQuantification, HPLC Detection
Fluorescence SpectroscopyLight Emission (λem)~380-510 nmHigh-Sensitivity Detection & Quantification

Electrochemical Methods for Redox Behavior and Detection

Electrochemical techniques can provide valuable information on the redox properties of this compound and offer alternative detection methods.

Cyclic Voltammetry (CV): CV is a powerful tool for investigating the oxidation and reduction behavior of electroactive molecules. The coumarin scaffold can undergo electrochemical reduction. koreascience.krnih.gov For instance, studies on simple coumarin have shown an irreversible reduction process with a peak potential around -1.6 V. researchgate.net The specific redox potentials for this compound would be influenced by its unique substitution pattern. The presence of the electron-donating ether group at the 7-position and the electron-withdrawing nitrile group could modulate the electron density of the coumarin ring system, thereby affecting its reduction and potential oxidation potentials. uchile.cllew.ro Such studies can elucidate the compound's susceptibility to electron transfer reactions, which is relevant to understanding its potential antioxidant properties and metabolic fate. researchgate.net

Voltammetric Analysis: Techniques like differential pulse voltammetry can be developed for the quantitative determination of coumarin derivatives. nih.govtheijes.com These methods can offer high sensitivity and may be applied to the analysis of this compound in various research samples. The development of such a method would involve optimizing parameters like the working electrode material, pH, and supporting electrolyte to achieve a well-defined and reproducible signal corresponding to the analyte's concentration. nih.govresearchgate.net

TechniqueInformation ObtainedPotential Application for the Compound
Cyclic Voltammetry (CV)Oxidation/Reduction Potentials, Reversibility of Electron TransferAssessing redox stability and electron-transfer properties
Differential Pulse Voltammetry (DPV)Quantitative AnalysisDevelopment of a sensitive method for quantification in research samples

Future Directions and Emerging Research Avenues

Rational Design of Next-Generation Analogues

The rational design of new analogues based on the [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetonitrile scaffold is a key strategy for enhancing therapeutic potential and specificity. This approach relies heavily on understanding the structure-activity relationships (SAR) of coumarin (B35378) derivatives, where strategic modifications at various positions on the benzopyrone ring can lead to compounds with improved efficacy and reduced toxicity. researchgate.netnih.gov

Future research will likely focus on systematic modifications of the core structure. Key positions for substitution include the C3, C4, C6, and C7 positions of the coumarin nucleus, as modifications at these sites have been shown to significantly influence biological activity. nih.govbiointerfaceresearch.com For instance, introducing different functional groups on the phenyl ring or altering the linker between the coumarin and other moieties can modulate the compound's interaction with biological targets. nih.gov

The synthesis of these next-generation analogues can be achieved through various modern synthetic methodologies, including microwave-assisted synthesis and multi-component reactions, which offer efficient routes to structurally diverse compound libraries. scielo.org.zaresearchgate.net

Table 1: Potential Modifications for Analogue Design

Position on Coumarin Core Type of Modification Potential Impact on Activity
C3 Position Introduction of aryl or heterocyclic rings Can enhance interactions with enzyme active sites. nih.govtandfonline.com
C4 Position Alteration of the methyl group to larger alkyl or aryl groups May influence binding affinity and selectivity. biointerfaceresearch.com
C6 Position Addition of electron-withdrawing or donating groups Modulates the electronic properties and metabolic stability. tandfonline.com
C7-Oxyacetonitrile Side Chain Replacement of the nitrile group with other functionalities (e.g., amides, esters, triazoles) Can create new interaction points with targets and improve pharmacokinetic properties. rsc.orgresearchgate.net

Exploration of Novel Biological Targets and Mechanisms

While coumarins are known to interact with a wide range of enzymes and receptors, the full therapeutic potential of this compound and its future analogues remains to be unlocked. ekb.egeurekaselect.com Research is expanding to investigate novel biological targets and elucidate new mechanisms of action.

Emerging applications for coumarin derivatives include roles as neuroprotective, antidiabetic, and antiviral agents. nih.govresearchgate.net For example, certain coumarin hybrids have shown potent inhibitory activity against enzymes like tyrosinase, which is relevant in dermatology and food science. mdpi.com Others have been investigated as inhibitors of carbonic anhydrases or as modulators of the PI3K/Akt/mTOR signaling pathway in cancer. biointerfaceresearch.comfrontiersin.org Future studies could explore the activity of this compound derivatives against these and other emerging targets. nih.gov

Table 2: Emerging Biological Targets for Coumarin Derivatives

Target Class Specific Example(s) Therapeutic Area Rationale
Kinases VEGFR-2, CDK2 Oncology Coumarin derivatives have demonstrated the ability to inhibit kinases crucial for tumor growth and angiogenesis. cu.edu.trnih.gov
Oxidoreductases Tyrosinase, Monoamine Oxidase (MAO) Dermatology, Neurology Known inhibitory activity of coumarins suggests potential for treating pigmentation disorders and neurodegenerative diseases. nih.govmdpi.com
Hydrolases Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) Neurology The coumarin scaffold can interact with the active sites of cholinesterases, relevant for Alzheimer's disease therapy. nih.gov
Viral Enzymes HIV Reverse Transcriptase Virology Specific natural and synthetic coumarins have shown promise as antiviral agents by inhibiting key viral enzymes. nih.gov

Integration with Nanotechnology for Advanced Delivery Systems (research stage, not clinical)

A significant challenge in translating promising compounds into effective therapies is overcoming poor solubility, limited bioavailability, and off-target effects. Nanotechnology offers a powerful solution by enabling the development of advanced drug delivery systems. The encapsulation of coumarin derivatives into nanoparticles is an active area of research aimed at enhancing their therapeutic performance. nih.gov

Studies have demonstrated the successful encapsulation of coumarin compounds into various nanocarriers, such as solid lipid nanoparticles (SLNs) and biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA). nih.govresearchgate.netbiorxiv.org These systems can improve drug solubility, provide controlled and sustained release, and potentially target specific tissues. For instance, coumarin-loaded SLNs have been developed with particle sizes suitable for intravenous administration and have shown high encapsulation efficiency. nih.gov Fluorescently labeled nanoparticles using coumarin-6 as a probe are also used to track cellular uptake and distribution. mdpi.com

Table 3: Research-Stage Nanoparticle Formulations for Coumarin Delivery

Nanocarrier Type Key Findings from Research Studies Reference
Solid Lipid Nanoparticles (SLNs) Achieved particle sizes around 138 nm with an encapsulation efficiency of approximately 63%. Demonstrated a strong negative surface charge, indicating good colloidal stability. nih.gov
PLGA Nanoparticles Successfully encapsulated coumarin-6 with an average particle size of 135 nm and an encapsulation efficiency of 51.6%. Showed a very low leakage rate in vitro. biorxiv.org
Fluorescently Labeled Nanoparticles Coumarin-6 is frequently used as a fluorescent probe to visualize nanoparticle uptake by cells and study their transport mechanisms. mdpi.com

High-Throughput Screening (HTS) in Academic Contexts

High-Throughput Screening (HTS) has become an indispensable tool in academic research for discovering novel bioactive compounds. This technology allows for the rapid testing of large libraries of chemical compounds against specific biological targets or in cell-based assays. chemrxiv.org For a compound class like the derivatives of this compound, HTS provides a powerful engine for discovery.

In an academic setting, a synthesized library of analogues can be screened against a panel of disease-relevant targets to identify "hits"—compounds that show a desired biological effect. researchgate.net These hits then become the starting point for more focused medicinal chemistry efforts. HTS is not limited to target-based screening; phenotypic screening, which assesses the effect of compounds on cell behavior or morphology, can uncover novel mechanisms of action without prior knowledge of the molecular target. chemrxiv.org The integration of robotics, miniaturization, and automated data analysis makes it feasible for academic labs to screen thousands of compounds efficiently. researchgate.net

Table 4: High-Throughput Screening Workflow for Novel Analogues

Step Description Key Technologies
1. Library Generation Synthesis of a diverse library of this compound analogues. Combinatorial chemistry, parallel synthesis.
2. Assay Development Creation of a robust and miniaturized biological assay (e.g., enzyme inhibition, receptor binding, cell viability). Fluorescence, luminescence, absorbance-based detection.
3. Automated Screening Robotic systems dispense compounds and reagents into microplates to perform the assay on the entire library. Liquid handling robots, multi-well plate readers.
4. Data Analysis Computational tools process the large datasets to identify active compounds ("hits") and rule out false positives. Cheminformatics, statistical analysis software. chemrxiv.org
5. Hit Validation Confirmation of the activity of primary hits through re-testing and secondary assays. Dose-response curves, cytotoxicity assays. nih.gov

Computational-Experimental Synergy in Drug Discovery and Materials Science

The modern research landscape is characterized by a powerful synergy between computational and experimental methods. nih.govjddhs.comresearchgate.net This integrated approach is particularly valuable for accelerating the discovery and optimization of new molecules based on the this compound scaffold. jddhs.com

Computational techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations allow researchers to predict how newly designed analogues will interact with a biological target. tandfonline.comjddhs.comresearchgate.net Molecular docking studies, for example, can estimate the binding affinity and orientation of a coumarin derivative within the active site of an enzyme, providing insights that guide which compounds are most promising to synthesize. nih.govmdpi.compcbiochemres.com These in silico predictions help to prioritize experimental work, saving time and resources. nih.gov

The experimental validation of these computational predictions creates a feedback loop. nih.gov The biological activity data from newly synthesized and tested compounds are used to refine and improve the computational models, leading to more accurate predictions in the next cycle of design. researchgate.net This iterative process of computational design followed by experimental validation is a cornerstone of modern drug discovery and materials science. jddhs.com

Table 5: Comparison of In Silico and In Vitro Data for Coumarin Derivatives

Coumarin Derivative Type Target Computational Method Key Computational Finding Experimental Validation
Coumarin-3-carboxamides Acetylcholinesterase (AChE) Molecular Docking Predicted dual binding site interaction mode. nih.gov Confirmed potent inhibition with IC50 values in the nanomolar range. nih.gov
3-Phenyl Coumarins Cytochrome P450 2A13 Molecular Docking Identified key hydrogen bonding and hydrophobic interactions in the active site. tandfonline.com Kinetic studies (Km, Vmax) correlated with docking predictions of binding affinity. tandfonline.com
Coumarin–triazole hybrids Tyrosinase Molecular Docking Showed strong interactions with core residues of the enzyme. mdpi.com In vitro screening confirmed potent tyrosinase inhibition with low IC50 values. mdpi.com

Q & A

Q. What are the conventional and microwave-assisted synthetic routes for preparing Schiff base derivatives of [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetonitrile?

  • Methodological Answer : The compound is synthesized via condensation of [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with aryl/heteroaromatic aldehydes.
  • Conventional method : Reactions are performed in ethanol under reflux (3–5 hours) using catalytic acetic acid. Yields typically range from 65–80% .
  • Microwave-assisted method : Solvent-free conditions (200–300 W, 2–5 minutes) improve yields (80–90%) and reduce reaction time. This method avoids side reactions and enhances atom economy .

Q. How are structural confirmations of this compound derivatives validated?

  • Methodological Answer :
  • IR spectroscopy : Confirms the presence of key functional groups (e.g., C=O at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹, and NH at ~3200 cm⁻¹) .
  • ¹H NMR : Peaks at δ 2.3–2.5 ppm (4-methyl group), δ 4.5–4.7 ppm (methyleneoxy group), and δ 8.1–8.3 ppm (azomethine proton) are diagnostic .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 314 for [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide) confirm molecular weights .

Advanced Research Questions

Q. How do catalyst choices (e.g., K₂CO₃ vs. NaBiO₃) influence the yield of intermediates in the synthesis pathway?

  • Methodological Answer :
  • K₂CO₃ in dry DMF : Provides an 82% yield of ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate at 80°C due to efficient deprotonation and stabilization of intermediates .
  • NaBiO₃ in acetone : Yields drop to 40% due to poor solubility and slower reaction kinetics. This highlights the importance of solvent-catalyst compatibility .
  • Data Table :
CatalystSolventTemperature (°C)Yield (%)
K₂CO₃DMF8082
NaBiO₃AcetoneReflux40

Q. What strategies resolve contradictions in bioactivity data between antimicrobial and anticancer assays for derivatives?

  • Methodological Answer :
  • Dose-dependent analysis : Test compounds at multiple concentrations (e.g., 10–200 µg/mL) to identify optimal efficacy windows. For example, (Z)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(1-methyl-2-oxoindolin-3-ylidene)acetohydrazide shows 77.96% anti-inflammatory activity at 200 mg/kg but cytotoxicity at higher doses .
  • Structural modifications : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) on the isatin ring to enhance anticonvulsant activity (67% protection against MES-induced seizures) while reducing cytotoxicity .

Q. How can computational tools predict the binding affinity of this compound derivatives to biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to simulate interactions with targets like Mycobacterium tuberculosis MtrA (binding energy ≤ -8.3 kcal/mol). Substituents at the coumarin 7-position improve hydrophobic interactions .
  • QSAR modeling : Correlate substituent electronegativity with bioactivity. For instance, chloro groups at the indolinone ring enhance anti-inflammatory activity by 15–20% compared to methoxy groups .

Experimental Design & Data Analysis

Q. How to optimize reaction conditions for coupling this compound with heterocyclic amines?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use a two-level factorial design to optimize variables (temperature, solvent polarity, catalyst loading). For example, central composite design reveals that 10 mol% AcOH in ethanol at 70°C maximizes coupling efficiency (90%) .
  • Kinetic studies : Monitor reaction progress via HPLC to identify rate-limiting steps (e.g., hydrazide formation requires 18 hours under ambient conditions) .

Q. What analytical methods quantify residual acetonitrile in this compound samples?

  • Methodological Answer :
  • GC-FID with NaCl matrix : Achieve a detection limit of 0.1 µg/mL using a DB-624 column (30 m × 0.32 mm ID). Calibrate with spiked samples (1–10 mg/mL) and validate via recovery studies (98–102%) .
  • Headspace sampling : Minimizes matrix interference and improves precision (RSD < 2%) for trace solvent analysis .

Structural Characterization

Q. How is X-ray crystallography applied to determine the crystal structure of this compound derivatives?

  • Methodological Answer :
  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a Bruker D8 Venture diffractometer. SHELXL refines structures with R-factor < 0.05 .
  • ORTEP visualization : Analyze anisotropic displacement parameters to confirm planar geometry of the coumarin core (torsion angles < 5°) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.